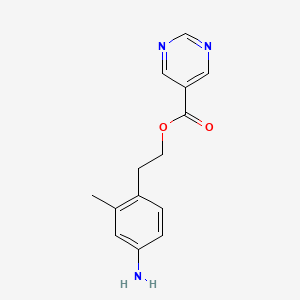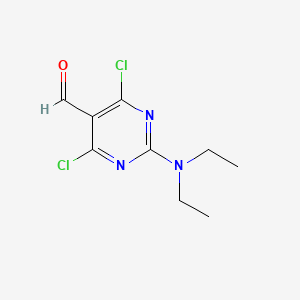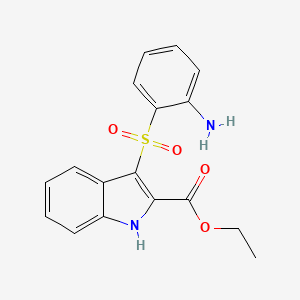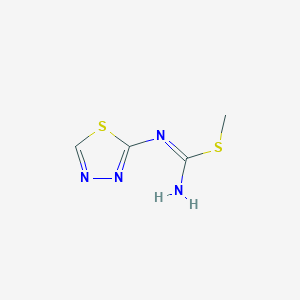
Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate is a chemical compound with the molecular formula C4H6N4S2 and a molecular weight of 174.25 g/mol . It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate, typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate involves its interaction with various molecular targets and pathways. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt processes related to DNA replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to its antimicrobial and anticancer activities. The compound may also interact with enzymes and proteins involved in cellular processes, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate include other 1,3,4-thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-amine
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity in various chemical reactions. Additionally, its carbamimidothioate moiety contributes to its antimicrobial and anticancer activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C4H6N4S2 |
|---|---|
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
methyl N'-(1,3,4-thiadiazol-2-yl)carbamimidothioate |
InChI |
InChI=1S/C4H6N4S2/c1-9-3(5)7-4-8-6-2-10-4/h2H,1H3,(H2,5,7,8) |
Clave InChI |
AURPCPQVHMFLJN-UHFFFAOYSA-N |
SMILES isomérico |
CS/C(=N/C1=NN=CS1)/N |
SMILES canónico |
CSC(=NC1=NN=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
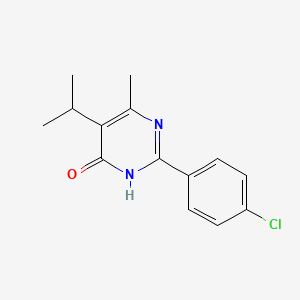
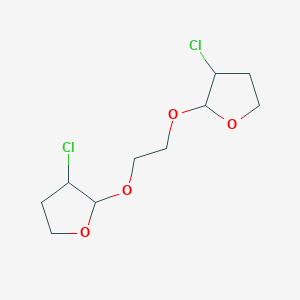
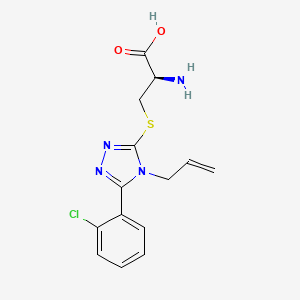
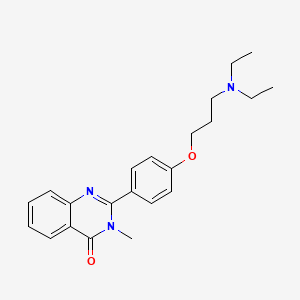
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
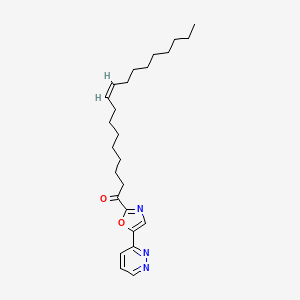
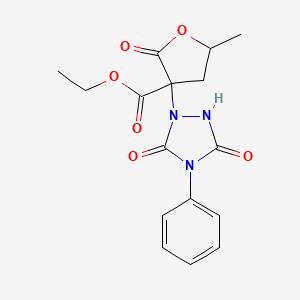
![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)
